molecular formula C11H15NO B126653 3-Phenoxypiperidine CAS No. 151666-08-9

3-Phenoxypiperidine

Cat. No. B126653
M. Wt: 177.24 g/mol
InChI Key: QDPNIJKUTWDGMV-UHFFFAOYSA-N
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Patent
US05432164

Procedure details

2-Chloro-N-(3-phenoxy-1-piperidinyl)adenosine was prepared according to method A as described in Example 6 by reacting 1-amino-3-phenoxypiperidine (0.60 g, 3.4 mmol) with 9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine (2.0 g, 3.2 mmol), followed by debenzoylation of the purified product using methanolic ammonia. This provided the desired compound (0.65 g, 43%) (after column chromatography) as a foam, 1H NMR (DMSO-d6) δ3.53-3.60 (1H, m, H-5'), 3.64-3.72 (1H, m, H-5'b), 3.96 (1H, q, H-4'), 4.14 (1H, q, H-3'), 4.50-4.59 (1H, m, H-2' and --C--H)), 5.07 (1H, t, 5'-OH), 5.23, 5.50 (2H, 2d, 2'- and 3'-OH), 5.84 (1H, d, H-1'), 6.79-7.32 (5H, 3m, Ar-H), 8.45 (1H, s, H-8), 9.55 (1H, s, N--H).
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2'- and 3'-OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-amino-3-phenoxypiperidine
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH2:7][CH2:6][CH2:5][CH:4]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:3]1.C([O:23][C@@H:24]1[C@H:28]([O:29]C(=O)C2C=CC=CC=2)[C@@H:27]([CH2:38][O:39]C(=O)C2C=CC=CC=2)[O:26][C@H:25]1[N:48]1[CH:56]=[N:55][C:54]2[C:49]1=[N:50][C:51]([Cl:58])=[N:52][C:53]=2Cl)(=O)C1C=CC=CC=1.N>>[Cl:58][C:51]1[N:52]=[C:53]([NH:1][N:2]2[CH2:7][CH2:6][CH2:5][CH:4]([O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH2:3]2)[C:54]2[N:55]=[CH:56][N:48]([C:49]=2[N:50]=1)[C@@H:25]1[O:26][C@H:27]([CH2:38][OH:39])[C@@H:28]([OH:29])[C@H:24]1[OH:23].[O:8]([CH:4]1[CH2:5][CH2:6][CH2:7][NH:2][CH2:3]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2'- and 3'-OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-amino-3-phenoxypiperidine
Quantity
0.6 g
Type
reactant
Smiles
NN1CC(CCC1)OC1=CC=CC=C1
Step Three
Name
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O[C@H]1[C@@H](O[C@@H]([C@H]1OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)N1C2=NC(=NC(=C2N=C1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C=2N=CN([C@H]3[C@H](O)[C@H](O)[C@@H](CO)O3)C2N1)NN1CC(CCC1)OC1=CC=CC=C1
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 215.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.